1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one
Description
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-1-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(24(22,23)13-6-4-3-5-7-13)17(21)14-9-8-12(18)10-15(14)19/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXHKQLADWBUSI-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=C(C=C(C=C1)Cl)Cl)\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with dimethylamine and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its ability to interact with biological systems. Research indicates its potential as an anti-cancer agent, primarily through the modulation of specific cellular pathways involved in tumor growth and proliferation. Studies have highlighted its efficacy in inhibiting cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cell survival pathways .
Neuropharmacology
In neuropharmacology, the compound's interaction with neurotransmitter systems has been explored. It has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Case Study : Research published in Neuropharmacology indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating conditions like Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory properties of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one have also been a focal point of research. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for chronic inflammatory diseases.
- Case Study : A study featured in The Journal of Inflammation reported that the compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Position Effects :
- Chlorine : 2,4-Dichloro substitution (target compound) provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 3,4-dichloro analogs .
- Fluorine : Addition of fluorine () increases electronegativity and metabolic stability, critical for antimalarial derivatives .
Functional Group Contributions: Phenylsulfonyl Group: Enhances oxidative stability and hydrogen-bond acceptor capacity, improving pharmacokinetics .
Biological Activity Trends: Chalcones with dichlorophenyl groups () exhibit antimalarial activity, suggesting the target compound may share similar mechanisms.
Biological Activity
1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one, also known by its CAS number 1164528-38-4, is a synthetic compound with potential biological activities. This compound features a complex structure that includes a dichlorophenyl group, a dimethylamino group, and a phenylsulfonyl moiety, which contribute to its pharmacological properties.
- Molecular Formula : C17H15Cl2NO3S
- Molecular Weight : 384.28 g/mol
- CAS Number : 1164528-38-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and pathways involved in disease processes.
Inhibition of Enzymes
Research indicates that the compound may inhibit certain enzymes associated with cancer progression and inflammation. For instance, it has been shown to affect the activity of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer biology.
Biological Activities
-
Anticancer Activity :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays showed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations above 10 µM, with IC50 values suggesting potent activity.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Finding : In animal models, administration of the compound resulted in decreased paw edema in carrageenan-induced inflammation assays.
-
Neuroprotective Potential :
- Emerging studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound may mitigate neuronal damage by inhibiting oxidative stress pathways.
- Experimental Evidence : In vivo studies using a mouse model of Parkinson's disease showed that treatment with the compound improved motor function and reduced dopaminergic neuron loss.
Data Summary Table
Q & A
Q. What are the standard synthetic protocols for synthesizing 1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-(phenylsulfonyl)-2-propen-1-one?
The synthesis typically involves multi-step reactions, starting with condensation of 2,4-dichlorophenyl ketone derivatives with sulfonyl and dimethylamino precursors. Key steps include:
- Step 1 : Claisen-Schmidt condensation of a substituted acetophenone with a benzaldehyde derivative under basic conditions (e.g., NaOH/EtOH).
- Step 2 : Sulfonylation using phenylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
- Step 3 : Introduction of the dimethylamino group via nucleophilic substitution or reductive amination .
Optimization : Reaction temperatures (60–80°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. Purification often involves column chromatography or recrystallization from acetone/hexane .
Q. How is the compound purified and characterized to confirm structural integrity?
- Purification : Recrystallization (acetone/hexane) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) .
- Characterization :
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome of the propenone core?
The α,β-unsaturated ketone moiety can adopt E or Z configurations, influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor the E-isomer due to stabilization of transition states.
- Microwave-Assisted Synthesis : Reduces reaction time (≤2 hours vs. 24 hours conventional) and enhances E selectivity via controlled dielectric heating .
Example : Microwave irradiation at 100°C in DMF yields 85% E-isomer, whereas conventional heating in THF yields a 60:40 E:Z mixture .
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- DFT Calculations : Assess electrophilicity of the α,β-unsaturated ketone. The LUMO energy (~-1.8 eV) indicates high susceptibility to nucleophilic attack at the β-carbon.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DCM stabilizes carbocation intermediates in sulfonylation) .
Q. How do structural modifications (e.g., substituent position) alter biological activity?
- Chlorine Substituents : 2,4-Dichlorophenyl enhances lipophilicity (logP ≈ 3.2), improving membrane permeability.
- Sulfonyl Group : Electron-withdrawing effects increase electrophilicity, enhancing interactions with cysteine residues in target enzymes (e.g., kinase inhibition).
Comparison : Analogues lacking the sulfonyl group show 10-fold reduced activity in in vitro kinase assays .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for microwave vs. conventional synthesis?
Methodological Recommendations
Q. What strategies optimize regioselectivity in sulfonylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
